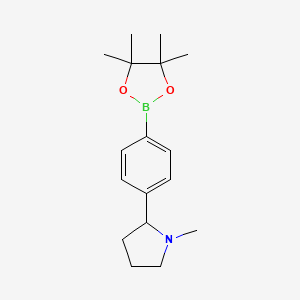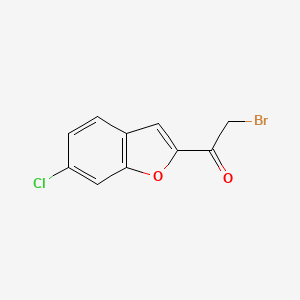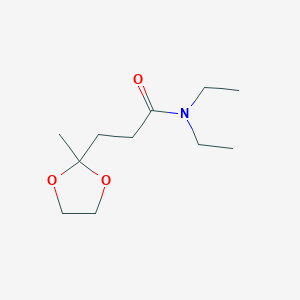
n,n-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide is an organic compound with the molecular formula C11H21NO3 It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide typically involves the reaction of diethylamine with 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, altering the compound’s properties.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate or biochemical tool.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide involves its interaction with specific molecular targets. The dioxolane ring and amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide: The target compound.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol: A similar compound with a different functional group.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific combination of a dioxolane ring and an amide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6942-24-1 |
|---|---|
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
N,N-diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide |
InChI |
InChI=1S/C11H21NO3/c1-4-12(5-2)10(13)6-7-11(3)14-8-9-15-11/h4-9H2,1-3H3 |
InChI-Schlüssel |
GKSDURLVKMHRKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CCC1(OCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


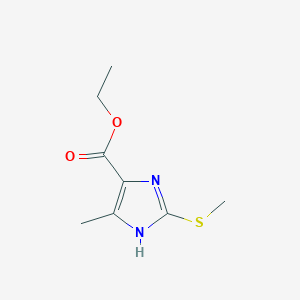


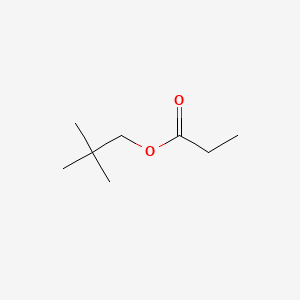

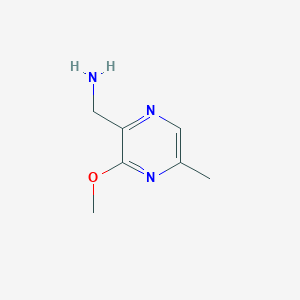
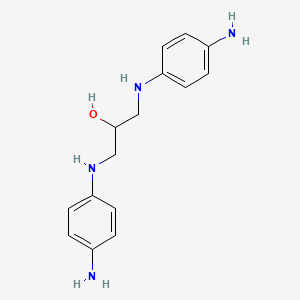
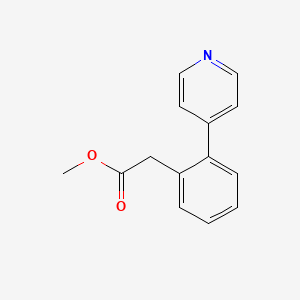
![1-Bromo-4-[(methylsulfanyl)methoxy]benzene](/img/structure/B13990257.png)

